molecular formula C11H15NO3 B3210722 tert-Butyl 6-(hydroxymethyl)nicotinate CAS No. 107756-12-7

tert-Butyl 6-(hydroxymethyl)nicotinate

Cat. No. B3210722
CAS RN: 107756-12-7
M. Wt: 209.24 g/mol
InChI Key: HMBUPGZRJCFUMY-UHFFFAOYSA-N
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Description

  • It contains a tert-butyl group and a hydroxymethyl group attached to a nicotinate (pyridine) ring .

Synthesis Analysis

The synthesis of this compound involves introducing a tert-butyl nicotinate (tBu nic) directing group onto primary amides via Pd-catalyzed amidation with tert-butyl 2-chloronicotinate. A weak base (such as Cs₂CO₃ or K₂CO₃) at 40–50 °C can be used, provided that 1,1’-bis(dicyclohexylphosphino)ferrocene serves as the ligand. The tBu nic-activated amides subsequently allow Zn(OAc)₂-catalyzed nonsolvolytic alcoholysis in tBuOAc at 40–60 °C under neutral reaction conditions. The activation mechanism is biomimetic, involving Zn-chelation and intramolecular O-to-N proton transfer .


Molecular Structure Analysis

The molecular structure of tert-Butyl 6-(hydroxymethyl)nicotinate consists of a pyridine ring (nicotinate) with a tert-butyl group at the 6-position and a hydroxymethyl group attached to the pyridine nitrogen .


Chemical Reactions Analysis

The compound undergoes Zn-catalyzed amide cleavage, converting primary amides to esters. The directing group facilitates this transformation, allowing for the selective cleavage of amide bonds under mild conditions. The chemoselectivity and compatibility with various functional groups highlight its synthetic applicability .


Physical And Chemical Properties Analysis

  • Boiling Point : Not specified in the available data .
  • Solubility : Soluble in tBuOAc .

Mechanism of Action

The activation mechanism involves the C₃-ester substituent of the pyridine in the directing group, which populates the trans-conformer suitable for Zn-chelation. Zn-coordinated alcohol is additionally activated as a nucleophile by hydrogen bonding with the acetate ligand of the catalyst. The acetate ligand assists in intramolecular O-to-N proton transfer .

Safety and Hazards

: Wybon, C. C. D., Mensch, C., Hollanders, C., Gadais, C., Herrebout, W. A., Ballet, S., & Maes, B. U. W. (2017). Zn-Catalyzed tert-Butyl Nicotinate-Directed Amide Cleavage as a Biomimic of Metallo-Exopeptidase Activity. ACS Catalysis, 7(10), 6750–6758. Read more

: BLD Pharm. (n.d.). tert-Butyl 6-(hydroxymethyl)nicotinate. Read more

properties

IUPAC Name

tert-butyl 6-(hydroxymethyl)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-11(2,3)15-10(14)8-4-5-9(7-13)12-6-8/h4-6,13H,7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMBUPGZRJCFUMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=CN=C(C=C1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of sodium ethoxide, prepared from 0.5 g of sodium and 12.5 ml of dry ethanol, is added to a solution of the crude 5-t-butoxycarbonyl-2-pyridylmethanol acetate in 26 ml of chloroform, and the mixture is stirred at room temperature for 2 hours. The reaction mixture is neutralized by adding a solution of 3.3 ml of acetic acid in 65 ml of water and extracted with three 70-ml portions of chloroform. The combined extracts are dried over magnesium sulfate and concentrated to give 4.1 g of 5-t-butoxycarbonyl-2-pyridylmethanol.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0.5 g
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Reaction Step One
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12.5 mL
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reactant
Reaction Step One
Name
5-t-butoxycarbonyl-2-pyridylmethanol acetate
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0 (± 1) mol
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26 mL
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65 mL
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3.3 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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